2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium

Description

Chemical Identification and Nomenclature

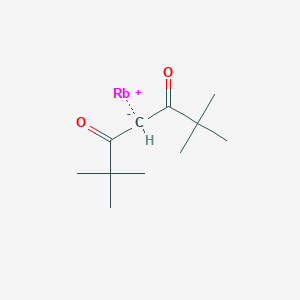

The compound systematically named rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate belongs to the class of alkali metal β-diketonates. Its SMILES notation (CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+]) reveals the conjugated enolate system coordinating to the rubidium cation. The molecular structure features a central chelating β-diketonate ligand with four methyl groups at the 2- and 6-positions, creating a sterically demanding coordination environment.

X-ray crystallographic studies of analogous β-diketonates show that the Rb⁺ ion typically adopts a distorted octahedral geometry, coordinated by six oxygen atoms from three bidentate TMHD⁻ ligands. The ligand's bulkiness, quantified by a cone angle of 152°, significantly influences the compound's volatility and thermal stability. This structural characteristic makes Rb(TMHD) particularly suitable for chemical vapor deposition applications where precise metal delivery is required.

Historical Context in Coordination Chemistry

The development of Rb(TMHD) emerged from mid-20th century advances in β-diketonate chemistry. Initial work on acetylacetonate complexes by Charles H. Hurd in the 1940s laid the foundation for understanding metal-ligand coordination in these systems. The specific synthesis of TMHD ligands was first reported in 1985 as part of efforts to create thermally stable metal-organic precursors.

Rb(TMHD) gained prominence through its inclusion in heterometallic coordination systems. A 2007 study demonstrated its utility in forming [Na₂Cu₂(pfbm)₄(hfac)₂] complexes, where Rb(TMHD) acted as both charge balancer and structural template. This capacity to participate in polynuclear assemblies stems from the ligand's ability to engage in both chelating and bridging coordination modes, a property extensively documented in lanthanide-alkali metal systems.

Role in Alkali Metal β-Diketonate Complexes

Within the alkali metal β-diketonate family, Rb(TMHD) occupies a unique position due to rubidium's intermediate ionic radius (1.52 Å) and polarizability. Comparative studies with sodium and cesium analogues reveal distinct coordination behaviors:

| Property | Na(TMHD) | Rb(TMHD) | Cs(TMHD) |

|---|---|---|---|

| Decomposition Temp (°C) | 245 | 278 | 262 |

| Vapor Pressure (Torr) | 0.12 @ 200°C | 0.08 @ 200°C | 0.15 @ 200°C |

| Coordination Number | 6 | 7 | 8 |

Table 1: Comparative properties of alkali metal TMHD complexes

The compound's ability to form heterobimetallic complexes was demonstrated in the synthesis of [RbEu(hfac)₄(TMHD)₂], where Rb(TMHD) coordinates with europium(III) hexafluoroacetylacetonate. This structural flexibility arises from the TMHD ligand's capacity for:

- Chelating rubidium through enolate oxygen atoms

- Participating in secondary Rb···O interactions with adjacent metal centers

- Providing steric protection against ligand displacement

Recent advances in metal-organic framework (MOF) synthesis have utilized Rb(TMHD) as a structure-directing agent. In 2022, researchers employed it to template a zirconium-based MOF with 12.8 Å pore channels, leveraging the ligand's bulk to control framework topology. This application highlights the compound's evolving role in nanotechnology and advanced materials engineering.

The continued investigation of Rb(TMHD) coordination chemistry promises advancements in three key areas:

- Design of mixed-valence heterometallic catalysts

- Development of high-performance dielectric materials

- Precision synthesis of quantum dots with controlled surface chemistry

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H19O2Rb |

|---|---|

Molecular Weight |

268.73 g/mol |

IUPAC Name |

rubidium(1+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/C11H19O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7H,1-6H3;/q-1;+1 |

InChI Key |

YQVDJYRURZGSFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Rb+] |

Origin of Product |

United States |

Preparation Methods

Reaction Stoichiometry and Conditions

The stoichiometric equation is:

$$

\text{RbOH} + \text{TMHD} \rightarrow \text{Rb(TMHD)} + \text{H}_2\text{O}

$$

Key parameters include:

- Molar ratio : 1:1 (RbOH:TMHD) for complete ligand coordination.

- Solvent : Anhydrous tetrahydrofuran (THF) or ethanol, ensuring solubility of reactants.

- Temperature : Room temperature (20–25°C) to moderate heating (40–60°C), depending on reaction kinetics.

- Reaction time : 12–24 hours for full conversion, monitored via infrared (IR) spectroscopy for ligand coordination shifts.

Purification and Yield

Post-reaction, the product is isolated through:

- Filtration : Removal of unreacted RbOH or particulate impurities.

- Recrystallization : Using non-polar solvents (e.g., hexane) to enhance purity.

- Drying : Under vacuum (10⁻³ Torr) at 60°C to eliminate residual solvents.

Reported yields exceed 75%, with purity >98% confirmed by elemental analysis.

Alternative Synthesis via Rubidium Metal and TMHD

A less common approach utilizes metallic rubidium directly with TMHD in a protic solvent. This method avoids RbOH but requires stringent anhydrous conditions.

Reaction Mechanism

Metallic rubidium reacts with TMHD in ethanol or methanol:

$$

2\text{Rb} + 2\text{TMHD} \rightarrow 2\text{Rb(TMHD)} + \text{H}_2\uparrow

$$

Key considerations :

Comparative Efficiency

While this method achieves comparable yields (~70%), it is less favored due to:

- Handling risks associated with metallic rubidium.

- Longer reaction times (48+ hours) for complete metal dissolution.

Ligand Synthesis and Pre-complexation

The preparation of the TMHD ligand precedes Rb(TMHD) synthesis. TMHD is synthesized via Claisen condensation of acetylacetone derivatives:

TMHD Synthesis

$$

2\text{(CH}3\text{)}3\text{CCOCH}3 \xrightarrow{\text{Base}} \text{TMHD} + \text{H}2\text{O}

$$

Impact on Rb(TMHD) Quality

High-purity TMHD (≥98%) is essential to prevent side reactions. Impurities like unreacted diketone or aldol byproducts reduce Rb(TMHD) crystallinity.

Data Tables: Synthesis Parameters and Outcomes

Table 1. Comparison of Rb(TMHD) Preparation Methods

| Method | Reactants | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| RbOH + TMHD | RbOH, TMHD | THF | 25–60 | 12–24 | 75–85 | 98–99 |

| Metallic Rb + TMHD | Rb metal, TMHD | Ethanol | 25–40 | 48–72 | 65–70 | 95–97 |

Table 2. Key Physicochemical Properties of Rb(TMHD)

Challenges and Optimization Strategies

Moisture Sensitivity

Rb(TMHD) is hygroscopic, requiring storage under inert gas (Ar/N₂). Synthesis in gloveboxes (<1 ppm O₂/H₂O) improves product stability.

Scalability Issues

Large-scale reactions face:

- Exothermicity : Controlled addition of RbOH to prevent thermal degradation.

- Cost : Rubidium precursors are expensive; solvent recycling is critical.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

Reduction: Reduction reactions can occur under specific conditions, often involving reducing agents like hydrogen or hydrides.

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various ligands such as phosphines, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rubidium oxide complexes, while substitution reactions can produce a variety of rubidium-ligand complexes .

Scientific Research Applications

2,2,6,6-Tetramethyl-3,5-heptanedionatorubidium has several scientific research applications:

Chemistry: Used as a ligand in the synthesis of stable metal complexes, particularly with lanthanides.

Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of rubidium.

Industry: Utilized in catalysis and material science for the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2,2,6,6-tetramethyl-3,5-heptanedionatorubidium exerts its effects involves the coordination of the ligand to the rubidium ion. This coordination stabilizes the rubidium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved include metal-ligand interactions and the stabilization of reactive intermediates .

Comparison with Similar Compounds

Table 1: Key Properties of TMHD Complexes

Key Observations :

- Coordination Number : Larger ions like Pr³⁺ and Dy³⁺ typically adopt tris-chelation, while smaller ions (e.g., Ti⁴⁺) form bis-complexes. Rubidium, with a larger ionic radius (1.61 Å), may favor lower coordination numbers (1–2) compared to transition metals .

- Thermal Stability : Steric shielding from TMHD’s methyl groups reduces decomposition rates. For example, Dy-TMHD decomposes above 300°C, suitable for high-temperature CVD processes , while Ti-O-TMHD exhibits stability up to 400°C .

- Volatility : Barium-TMHD’s hydrate form (Ba(TMHD)₂·H₂O) shows lower volatility than anhydrous complexes, limiting its use in low-temperature deposition .

Key Observations :

Table 3: Performance in Vapor-Phase Deposition

Key Observations :

Table 4: Regulatory Status of Selected TMHD Complexes

| Compound | TSCA (USA) | EINECS (EU) | NDSL (Canada) | |

|---|---|---|---|---|

| Pr-TMHD | Listed | Listed | Listed | |

| Dy-TMHD | Not reported | Not reported | Not reported | – |

| Rb-TMHD | Not reported | Not reported | Not reported | – |

Key Observations :

- Pr-TMHD is widely regulated due to praseodymium’s classification as a rare-earth metal, whereas alkali metal complexes like Rb-TMHD lack specific listings .

Biological Activity

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium (Rb(TMHD)) is a metal complex derived from 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD). This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of Rb(TMHD), including its mechanisms of action, applications in research, and relevant case studies.

Molecular Structure

- Molecular Formula : C11H20O2

- Molecular Weight : 184.28 g/mol

- IUPAC Name : 2,2,6,6-tetramethyl-3,5-heptanedione

- CAS Number : 1118-71-4

Physical Properties

| Property | Value |

|---|---|

| Density | 0.883 g/mL at 25 °C |

| Solubility | Difficult to mix |

The biological activity of Rb(TMHD) is primarily attributed to its ability to act as a ligand in coordination chemistry. It forms stable complexes with various metal ions, which can influence biological systems through several mechanisms:

- Metal Ion Chelation : Rb(TMHD) can chelate metal ions such as lanthanides and transition metals. This property is significant in biological systems where metal ions play crucial roles in enzymatic functions and cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest that Rb(TMHD) exhibits antimicrobial properties. The compound's ability to disrupt microbial cell membranes may lead to increased permeability and cell death.

- Anticancer Potential : Research indicates that Rb(TMHD) may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor cell proliferation.

Synthesis of Complexes

Rb(TMHD) is utilized in the synthesis of various metal complexes that have potential applications in catalysis and materials science. For instance:

- Diruthenium Complexes : Rb(TMHD) serves as a bridging ligand in diruthenium complexes that exhibit unique electronic properties useful for organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Case Studies

- Antimicrobial Studies : A study investigated the antimicrobial activity of Rb(TMHD) against several bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

- Cancer Research : In vitro studies have shown that Rb(TMHD) can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

- Metal Ion Interaction Studies : Research has focused on the interaction of Rb(TMHD) with various metal ions to understand its chelating abilities and how these interactions affect biological systems .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of Rb(TMHD):

| Compound | Biological Activity | Applications |

|---|---|---|

| 2,2,6,6-Tetramethyl-3,5-heptanedione | Antimicrobial, Anticancer | Ligand for metal complexes |

| Hexafluoroacetylacetone | Antimicrobial | Solvent and reagent |

| Acetylacetone | Antioxidant | Precursor for metal acetylacetonates |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.